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molecular formula C12H7N5 B8662944 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 78561-98-5

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B8662944
M. Wt: 221.22 g/mol
InChI Key: MJDOBULESIGJCA-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

A mixture of 1.0 g. of 3-bromo-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine, 0.45 g. of cuprous cyanide and 25 ml. of N,N-dimethylformamide is refluxed for 16 hours. The solvent is removed and the residue triturated with dichloromethane. The dichloromethane extract is passed through a column of hydrous magnesium silicate. The eluent is concentrated and hexane added to give the product of the example, m.p. 258°-260° C.
Name
3-bromo-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]2[C:10]([C:11]3[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=3)=[CH:9][CH:8]=[N:7][C:6]=12.[CH3:17][N:18](C)C=O>>[N:13]1[CH:14]=[CH:15][CH:16]=[C:11]([C:10]2[N:5]3[N:4]=[CH:3][C:2]([C:17]#[N:18])=[C:6]3[N:7]=[CH:8][CH:9]=2)[CH:12]=1

Inputs

Step One
Name
3-bromo-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN2C1N=CC=C2C=2C=NC=CC2
Step Two
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue triturated with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extract
CONCENTRATION
Type
CONCENTRATION
Details
The eluent is concentrated
ADDITION
Type
ADDITION
Details
hexane added
CUSTOM
Type
CUSTOM
Details
to give the product of the example, m.p. 258°-260° C.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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